Pinostilbenoside

Übersicht

Beschreibung

Pinostilbenoside is a naturally occurring stilbenoid glycoside found in various plant species, particularly in the Pinaceae family. It is a derivative of stilbene, a type of phenolic compound known for its diverse biological activities, including antioxidant, anti-inflammatory, and anti-cancer properties . This compound is specifically noted for its presence in the bark of Korean pine (Pinus koraiensis) and other related species .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: Pinostilbenoside can be synthesized through the glycosylation of pinostilbene, which involves the attachment of a glucose molecule to the hydroxyl group of pinostilbene. This process typically employs glycosyl donors such as trichloroacetimidates or glycosyl halides in the presence of a catalyst like silver triflate or boron trifluoride etherate . The reaction is carried out under anhydrous conditions to prevent hydrolysis of the glycosyl donor.

Industrial Production Methods: Industrial production of this compound is less common due to its natural abundance in certain plant species. extraction from plant sources involves processes like solvent extraction, followed by purification using chromatographic techniques such as high-performance liquid chromatography (HPLC) .

Analyse Chemischer Reaktionen

Types of Reactions: Pinostilbenoside undergoes various chemical reactions, including:

Oxidation: this compound can be oxidized to form its corresponding quinone derivatives.

Reduction: Reduction of this compound typically yields pinostilbene.

Substitution: Substitution reactions can occur at the hydroxyl group, leading to the formation of various derivatives.

Common Reagents and Conditions:

Oxidation: Sodium hypochlorite (NaOCl) in the presence of a stable nitroxyl radical like TEMPO.

Reduction: Hydrogenation using palladium on carbon (Pd/C) as a catalyst.

Substitution: Glycosylation using glycosyl donors and catalysts like silver triflate.

Major Products:

Oxidation: Quinone derivatives.

Reduction: Pinostilbene.

Substitution: Various glycosylated derivatives.

Wissenschaftliche Forschungsanwendungen

Pinostilbenoside has a wide range of applications in scientific research:

Wirkmechanismus

Pinostilbenoside exerts its effects primarily through its antioxidant properties. It scavenges free radicals and reactive oxygen species, thereby protecting cells from oxidative damage. The compound also modulates various signaling pathways involved in inflammation and cell proliferation, contributing to its anti-inflammatory and anti-cancer effects . Molecular targets include enzymes like cyclooxygenase and lipoxygenase, as well as transcription factors such as nuclear factor-kappa B (NF-κB) .

Vergleich Mit ähnlichen Verbindungen

Resveratroloside: A glycosylated derivative of resveratrol with similar antioxidant and anti-inflammatory properties.

Pterostilbenoside: Another stilbenoid glycoside with enhanced bioavailability and similar biological activities.

Uniqueness: Pinostilbenoside is unique due to its specific glycosylation pattern, which influences its solubility, stability, and bioavailability. Compared to resveratroloside and pterostilbenoside, this compound has distinct pharmacokinetic properties that may offer advantages in certain therapeutic applications .

Biologische Aktivität

Pinostilbenoside is a naturally occurring stilbene derivative primarily found in certain species of pine, such as Pinus koraiensis and Pinus sylvestris. This compound has garnered interest due to its potential biological activities, including antioxidant, anti-inflammatory, and neuroprotective effects. This article explores the biological activity of this compound through various studies and findings.

Chemical Structure and Properties

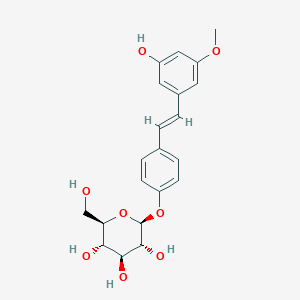

This compound is a methylated glucoside of resveratrol, characterized by the molecular formula . Its structure contributes to its biological properties, influencing its interaction with various cellular pathways.

Antioxidant Activity

Research indicates that this compound exhibits both antioxidant and pro-oxidant activities depending on the cellular context. In a study involving THP-1 macrophage-like cells subjected to oxidative stress via pyocyanin, this compound was shown to act as a pro-oxidant, decreasing the expression of catalase, an important antioxidant enzyme . This dual behavior underscores the complexity of this compound's action in biological systems.

Table 1: Antioxidant and Pro-Oxidant Effects of this compound

| Compound | Effect Type | Cellular Model | Key Findings |

|---|---|---|---|

| This compound | Pro-oxidant | THP-1 macrophages | Decreased catalase expression |

| Piceatannol | Antioxidant | THP-1 macrophages | Scavenged reactive oxygen species (ROS) |

| Isorhapontigenin | Mild Antioxidant | THP-1 macrophages | Activated Nrf2 and increased catalase levels |

Anti-Inflammatory Properties

This compound has been evaluated for its anti-inflammatory effects. In studies focusing on lipopolysaccharide (LPS)-induced inflammation in macrophages, stilbenes including this compound were shown to modulate key inflammatory pathways such as NF-κB and MAPK/AP-1 . These pathways are critical in regulating the immune response and inflammation.

Case Study: Neuroprotection

A significant area of research has been the neuroprotective potential of this compound. In models of ischemic stroke, stilbene compounds have demonstrated the ability to protect neuronal cells from damage caused by oxidative stress and inflammation. For instance, a study highlighted that certain stilbenoids could reduce inflammation and promote neuronal survival in models mimicking acute brain injuries .

Pharmacokinetics and Metabolism

The pharmacokinetic profile of this compound is crucial for understanding its efficacy in biological systems. Similar to other stilbenes, it undergoes extensive metabolism, which influences its bioavailability and therapeutic effects. Studies have shown that stilbenes are primarily excreted via non-renal routes, predominantly through biliary elimination .

Table 2: Pharmacokinetic Parameters of Stilbene Compounds

| Compound | Dose (mg/kg) | Route | Plasma Half-life (T1/2) |

|---|---|---|---|

| This compound | TBD | TBD | TBD |

| Pterostilbene | 20 | IV | 77.9 min |

| Resveratrol | 20 | IV | 10.3 min |

Eigenschaften

IUPAC Name |

(2S,3R,4S,5S,6R)-2-[4-[(E)-2-(3-hydroxy-5-methoxyphenyl)ethenyl]phenoxy]-6-(hydroxymethyl)oxane-3,4,5-triol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H24O8/c1-27-16-9-13(8-14(23)10-16)3-2-12-4-6-15(7-5-12)28-21-20(26)19(25)18(24)17(11-22)29-21/h2-10,17-26H,11H2,1H3/b3-2+/t17-,18-,19+,20-,21-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IIISUZGWBIPYEJ-DXKBKAGUSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=CC(=C1)O)C=CC2=CC=C(C=C2)OC3C(C(C(C(O3)CO)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=CC(=CC(=C1)O)/C=C/C2=CC=C(C=C2)O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H24O8 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301151908 | |

| Record name | 4-[(1E)-2-(3-Hydroxy-5-methoxyphenyl)ethenyl]phenyl β-D-glucopyranoside | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301151908 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

404.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

58762-96-2 | |

| Record name | 4-[(1E)-2-(3-Hydroxy-5-methoxyphenyl)ethenyl]phenyl β-D-glucopyranoside | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=58762-96-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-[(1E)-2-(3-Hydroxy-5-methoxyphenyl)ethenyl]phenyl β-D-glucopyranoside | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301151908 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What types of pinostilbenoside are found in Pinus koraiensis and where are they primarily located?

A: Pinus koraiensis contains both glycosylated and methylated forms of this compound, with trans-pinostilbenoside being a prominent form. [, ] Analysis has revealed its presence in various parts of the tree, including the needles, bark, wood, young branches, and strobiles (cones). The highest concentration of this compound, along with other stilbenes, was identified in the bark, particularly during spring and winter. []

Q2: How does the concentration of this compound fluctuate throughout the year in Pinus koraiensis?

A: Research indicates seasonal variations in the levels of this compound within Pinus koraiensis. [] The bark exhibits the highest concentration during spring and winter, reaching up to 54.8 mg/g dry weight. [] This suggests a potential correlation between this compound production and the tree's response to environmental stressors present during these seasons.

Q3: Are there other stilbenes present in Pinus koraiensis besides this compound?

A3: Yes, in addition to this compound, Pinus koraiensis contains several other stilbenes. These include:

Q4: What is the role of stilbene synthase genes in Pinus koraiensis?

A: Stilbene synthase genes play a crucial role in the biosynthesis of stilbenes, including this compound, within Pinus koraiensis. [] Researchers have identified three specific stilbene synthase genes in this species: PkSTS1, PkSTS2, and PkSTS3. [] These genes are expressed in the needles of the tree, and their expression levels vary depending on the season. [] This finding suggests that environmental factors influence stilbene biosynthesis within the pine species.

Q5: What methods are used to isolate and identify this compound and other stilbenes in Pinus koraiensis?

A5: Scientists utilize various techniques for the extraction, isolation, and identification of this compound and other stilbenoids from Pinus koraiensis:

- Extraction: Commonly employed methods include extraction with 95% ethanol followed by fractionation using solvents like n-hexane, dichloromethane, ethyl acetate, and butanol. []

- Isolation: Techniques such as column chromatography, particularly using Sephadex LH-20 or TSK-gel HW-40F, are utilized for isolating specific stilbene glycosides. [, ]

- Identification: Structural characterization is achieved through spectroscopic analyses, including Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), Heteronuclear Multiple Quantum Correlation (HMQC), and Heteronuclear Multiple Bond Correlation (HMBC). [, ]

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.